molecular formula C21H22N2O5S B14658688 N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine CAS No. 52107-47-8

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine

Cat. No.: B14658688
CAS No.: 52107-47-8
M. Wt: 414.5 g/mol
InChI Key: JPGUWJLXQOQWNI-UHFFFAOYSA-N
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Description

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-tyrosine moiety. It is commonly used in biochemical research due to its fluorescent properties, making it valuable in various analytical and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-tyrosine. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups in proteins and peptides, forming sulfonamide bonds that exhibit strong fluorescence. This property allows it to be used as a probe in various biochemical assays, enabling the detection and quantification of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is unique due to its specific attachment to L-tyrosine, which enhances its applicability in protein and peptide studies. Its strong fluorescence and stability make it a preferred choice for various analytical applications .

Properties

CAS No.

52107-47-8

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H22N2O5S/c1-23(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)22-18(21(25)26)13-14-9-11-15(24)12-10-14/h3-12,18,22,24H,13H2,1-2H3,(H,25,26)

InChI Key

JPGUWJLXQOQWNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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